Bilastine Ester is a compound derived from Bilastine, a second-generation antihistamine primarily used for treating allergic conditions such as allergic rhinoconjunctivitis and urticaria. This compound is notable for its selective inhibition of the histamine H1 receptor, which mitigates allergic reactions without the sedative effects commonly associated with first-generation antihistamines. Bilastine Ester has gained attention for its potential applications in pharmacology and medicinal chemistry.
Bilastine Ester can be classified as an antihistamine and is structurally related to other piperidinyl-benzimidazole derivatives. According to chemical databases, its molecular formula is C29H39N3O3, with a molar mass of approximately 463.622 g/mol . The compound is synthesized as part of the preparation of Bilastine itself, which emphasizes its role as an intermediate in pharmaceutical formulations.
The synthesis of Bilastine Ester involves several key steps:
The molecular structure of Bilastine Ester can be represented using various chemical notation systems:
The structural formula indicates that Bilastine Ester features a complex arrangement involving multiple functional groups characteristic of antihistamines, including a benzimidazole ring and a piperidine moiety .
Bilastine Ester participates in several chemical reactions:
Bilastine Ester acts primarily through its conversion to Bilastine, which selectively binds to the H1 receptor, blocking histamine's action. This mechanism involves:
Bilastine Ester exhibits distinct physical and chemical properties:
Key data points include:
Bilastine Ester finds applications primarily in:
The synthesis of bilastine ester intermediates has evolved significantly through various patented methodologies, each presenting distinct advantages in efficiency, yield, and purity. Patent analyses reveal three predominant synthetic strategies for accessing bilastine's core structure:
Ester Hydrolysis Route (CN109081827A): This approach utilizes methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate as a key starting material, undergoing nucleophilic displacement with piperidine intermediates followed by ester hydrolysis. While operationally straightforward, this method faces limitations in controlling genotoxic impurities from chlorinated precursors, requiring stringent purification. Typical yields range between 65-72% over 5 steps, with purity challenges in the final crystallization step [1] [4].
Oxidative Rearrangement Approach (WO2018042305A1): This innovative pathway employs hypervalent iodine reagents for the direct conversion of tertiary alcohols to esters via oxidative rearrangement. The method eliminates the need for acidic conditions that promote degradation, achieving yields of ≥85% with fewer side products. The critical advantage lies in bypassing unstable intermediates that complicate purification in alternative routes [3].
Friedel-Crafts Alkylation Strategy (CN112778152A): Utilizing fluoroalcohol solvents, this method enables regioselective para-alkylation of benzene derivatives. The bulky diisopropylamine directing group ensures >95% para-selectivity, significantly reducing isomeric impurities. This method demonstrates superior atom economy with yields exceeding 90% for key intermediates but requires specialized handling of fluorinated solvents [8].
Table 1: Comparative Analysis of Bilastine Ester Synthetic Routes
Patent | Key Intermediate | Reaction Steps | Yield (%) | Purity Advantage | Key Limitation |
---|---|---|---|---|---|
CN109081827A | Methyl 4-(2-chloroethyl)phenylacetate | 5 | 65-72 | Standard crystallization | Genotoxic impurity control |
WO2018042305A1 | Tertiary alcohol precursor | 3 | ≥85 | Minimal side products | Hypervalent iodine reagent cost |
CN112778152A | α,α-dimethylphenylacetyldiisopropylamine | 4 | >90 | >95% para-selectivity | Fluorinated solvent requirements |
Esterification of bilastine's carboxylic acid functionality employs specialized catalysts to overcome steric hindrance from the α,α-dimethylphenylacetic acid moiety. Patent CN106317015A demonstrates Lewis acid catalysts (AlCl₃, ZnCl₂) effectively activate carbonyl groups at reduced temperatures (0-5°C), minimizing racemization during ester formation. This approach achieves >95% conversion with methyl acetate as solvent, though it necessitates aqueous workup to remove metallic residues [7].
Phase-transfer catalysis (PTC) offers an alternative metal-free strategy. The use of benzyltriethylammonium chloride in biphasic systems (toluene/water) facilitates efficient ester transfer, particularly for methyl and ethyl ester formation. This method reduces reaction times by 40% compared to thermal approaches and simplifies product isolation. However, catalyst recovery remains challenging for industrial scale-up [3].
For stereoselective esterification, boron trifluoride etherate enables chiral induction when starting from enantiomerically enriched acids. Patent CN104530002A documents this approach for producing optically active bilastine esters, crucial for maintaining the drug's stereochemical integrity. The catalyst loading at 5 mol% in dichloromethane provides optimal results without epimerization [5].
Table 2: Catalytic Performance in Esterification Reactions
Catalyst Type | Representative Examples | Temperature Range | Conversion (%) | Key Benefit |
---|---|---|---|---|
Lewis Acids | AlCl₃, ZnCl₂, TiCl₄ | 0-10°C | 92-98 | Handles steric hindrance |
Phase-Transfer Catalysts | BnEt₃N⁺Cl⁻, TBAB | 25-40°C | 85-93 | Avoids anhydrous conditions |
Boron-Based | BF₃·OEt₂, B(OMe)₃ | -10 to 0°C | 88-95 | Preserves stereochemistry |
Solvent selection critically influences impurity profiles during oxidative rearrangement to bilastine esters. Tetrahydrofuran (THF) and toluene emerge as optimal solvents according to WO2018042305A1, balancing substrate solubility and reagent compatibility. THF particularly enhances iodine(III) reagent solubility, facilitating homogeneous reactions at industrially viable concentrations (0.5-1.0 M). Conversely, chlorinated solvents (DCM, chloroform) promote over-oxidation byproducts at levels >3% [3].
Temperature control proves equally crucial. The rearrangement proceeds cleanly within the -15°C to 0°C range, suppressing dimeric impurities that dominate above 5°C. Below -20°C, however, reaction kinetics become impractically slow, requiring 48+ hours for completion. The patent recommends a staged temperature protocol: initiation at -15°C followed by gradual warming to 0°C after reagent consumption, achieving 95:5 product-to-impurity ratios [3] [7].
Solvent mixtures significantly impact crystallization. Patent CN104177331A demonstrates that ethyl acetate/n-heptane (1:3) provides optimal crystal habit for filtration, reducing residual solvents to <500 ppm. This system achieves 99.5% purity by exploiting differential solubility of the methoxyethyl impurity (2), a critical byproduct from ether cleavage during rearrangement [4] [9].
Strategic purification of bilastine ester intermediates substantially elevates final API quality beyond traditional crystallization. Patent CN106317015A introduces acid-base partitioning for removing benzimidazole precursors: crude product treatment with 1N HCl followed by pH-adjusted extraction isolates the ester with <0.1% residual amines. This approach circumvents chromatography while achieving pharmaceutical-grade purity [7].
For oxidative rearrangement products, activated carbon treatment in methanol effectively adsorbs colored impurities and iodine residues. Optimal conditions involve 5% w/v carbon at 50°C for 30 minutes, reducing iodine content from >2000 ppm to <10 ppm. This step prevents catalyst residues from promoting degradation during storage [3].
Advanced crystallization techniques further enhance purity. Anti-solvent crystallization using isopropanol/water systems (4:1 ratio) produces uniform crystals with reduced solvent inclusion. Implementing controlled cooling ramps (0.5°C/min) suppresses oiling out, a common issue with bilastine esters. These protocols yield material with 99.7% purity and consistent polymorphic form (Form I), essential for reproducible bioavailability [4] [7].
Table 3: Purification Efficacy for Critical Bilastine Ester Impurities
Impurity | Source | Purification Method | Removal Efficiency | Residual Level |
---|---|---|---|---|
Methoxyethyl bilastine (2) | Ether cleavage | Ethyl acetate/heptane recrystallization | 98.2% | <0.05% |
Iodinated byproducts | Oxidative rearrangement | Activated carbon treatment | 99.5% | <10 ppm |
Benzimidazole precursors | Incomplete reaction | Acid-base partitioning | 99.8% | <0.03% |
2-Amino-2-methylpropyl ester (4) | Transesterification | Solvent extraction (pH 7.0 buffer) | 97.6% | <0.15% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9